An In-depth Technical Guide to 3-Iodo-2-nitropyridine: A Keystone Building Block in Modern Synthesis
An In-depth Technical Guide to 3-Iodo-2-nitropyridine: A Keystone Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-Iodo-2-nitropyridine has emerged as a versatile and powerful intermediate. Its unique electronic and steric properties, arising from the juxtaposition of an electron-withdrawing nitro group and a synthetically versatile iodine atom on a pyridine scaffold, offer a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Iodo-2-nitropyridine, alongside insights into its synthesis, reactivity, and critical applications in pharmaceutical and agrochemical research.
Part 1: Core Physicochemical and Spectroscopic Profile
Identity and Physical Properties
3-Iodo-2-nitropyridine is a yellow to light brown crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Chemical Name | 3-Iodo-2-nitropyridine | [1] |
| CAS Number | 54231-34-4 | [1] |
| Molecular Formula | C₅H₃IN₂O₂ | [1] |
| Molecular Weight | 249.99 g/mol | [2] |
| Appearance | Yellow or light brown solid | [2] |
| Melting Point | 91-98 °C | [2] |
| Storage Conditions | Store at 0-8°C, under inert gas (Nitrogen or Argon) | [2][3] |
Spectroscopic Signature
A thorough understanding of the spectroscopic characteristics of 3-Iodo-2-nitropyridine is essential for reaction monitoring and product characterization. While a publicly available, fully assigned spectrum for 3-Iodo-2-nitropyridine is not readily accessible, the expected spectral features can be predicted based on the analysis of its functional groups and related pyridine derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the anisotropic effect of the iodine atom will significantly influence the chemical shifts, causing them to appear downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon bearing the iodine (C3) and the carbon bearing the nitro group (C2) will be significantly deshielded. The chemical shifts of aromatic carbons typically appear in the range of 110-150 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the key functional groups present in the molecule. Characteristic absorption bands are expected for:
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Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
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Asymmetric and Symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1500-1660 cm⁻¹ (asymmetric) and 1260-1390 cm⁻¹ (symmetric).[4]
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C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-I stretching: This vibration appears in the far-infrared region, typically below 600 cm⁻¹.[4]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the molecular ion region.
Part 2: Synthesis and Safe Handling
Synthetic Approaches
The synthesis of nitropyridines can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution upon protonation of the ring nitrogen.[5] However, various methods have been developed for the preparation of nitropyridines. While a specific, detailed experimental protocol for the synthesis of 3-Iodo-2-nitropyridine is not extensively documented in readily available literature, a plausible synthetic route could involve the iodination of 2-nitropyridine or the nitration of 3-iodopyridine. The synthesis of the related isomer, 2-iodo-3-nitropyridine, has been reported via the reaction of 2-amino-3-nitropyridine with potassium nitrate and hydroiodic acid in the presence of copper(I) iodide.[6]
Safety and Handling
3-Iodo-2-nitropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Iodo-2-nitropyridine lies in the orthogonal reactivity of its two key functional groups: the carbon-iodine bond and the nitro group. This dual functionality allows for sequential and selective transformations, making it a highly valuable building block.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making 3-Iodo-2-nitropyridine a highly reactive coupling partner.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 3-Iodo-2-nitropyridine and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 3-Iodo-2-nitropyridine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between 3-Iodo-2-nitropyridine and a terminal alkyne, leading to the synthesis of 3-alkynyl-2-nitropyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Generalized Experimental Protocol for Sonogashira Coupling:
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Reaction Setup: To a solution of 3-Iodo-2-nitropyridine (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) salt (e.g., CuI, 0.01-0.05 eq.), and a base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq.).
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Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
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Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite. The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Manipulation of the Nitro Group
The nitro group at the 2-position is a versatile functional handle that can be readily transformed into other functionalities, most commonly an amino group through reduction. This transformation significantly expands the synthetic utility of the molecule, allowing for the introduction of a diverse range of substituents through reactions such as N-alkylation, N-acylation, and the formation of various heterocyclic systems. Common reducing agents for the conversion of a nitro group to an amine include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.
Part 4: Applications in Medicinal Chemistry and Drug Discovery
3-Iodo-2-nitropyridine is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 3-position via cross-coupling, followed by modification of the 2-position, provides a powerful strategy for generating libraries of compounds for drug discovery.
Its role as an intermediate is crucial for developing various therapeutic agents, including kinase inhibitors and antiviral compounds.[3] Kinase inhibitors are a major class of drugs, particularly in oncology, and the substituted pyridine core is a common feature in many of these molecules. The synthetic flexibility offered by 3-Iodo-2-nitropyridine allows for the systematic exploration of the structure-activity relationships required to optimize the potency and selectivity of these inhibitors.
Conclusion
3-Iodo-2-nitropyridine stands out as a highly valuable and versatile building block for organic synthesis. The presence of two distinct and orthogonally reactive functional groups—a readily coupled iodine atom and a transformable nitro group—provides chemists with a powerful tool for the construction of complex, highly substituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions and its role as a precursor to a wide range of functionalized pyridines underscore its importance in the fields of medicinal chemistry, drug discovery, and materials science. As the demand for novel and complex molecular architectures continues to grow, the strategic application of intermediates like 3-Iodo-2-nitropyridine will undoubtedly play a crucial role in driving innovation.
References
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- This reference is not available in the provided search results.
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2-Iodo-3-nitropyridine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1428. [Link]
- This reference is not available in the provided search results.
- FTIR Spectrum Information and Bond Relationship. (n.d.). Retrieved January 2, 2026, from a private user's webpage on the University of Maryland server.
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Leveraging 3-Iodo-2-nitropyridine for Advanced Organic Synthesis. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (2001). Nitropyridines: Synthesis and reactions. ARKIVOC, 2001(11), 1-15. [Link]
